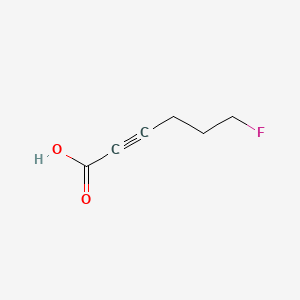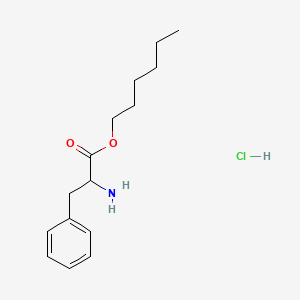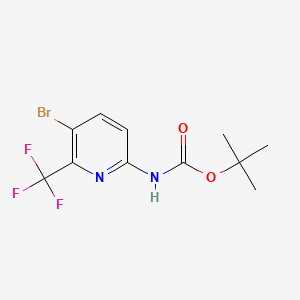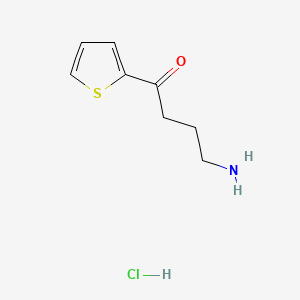
1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound features an oxazole ring fused to an azetidine ring, making it a unique structure with diverse applications in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the azetidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by the addition of azetidine through nucleophilic substitution reactions. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the oxazole or azetidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the azetidine ring.
Scientific Research Applications
1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The azetidine moiety may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride: Similar structure but contains a thiadiazole ring instead of an oxazole ring.
1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride: Contains a pyridine ring instead of an oxazole ring.
Uniqueness: 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C6H11Cl2N3O |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
1-(1,3-oxazol-2-yl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-5-3-9(4-5)6-8-1-2-10-6;;/h1-2,5H,3-4,7H2;2*1H |
InChI Key |
MSSIASSGAFNKBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CO2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid](/img/structure/B13488981.png)



![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)




